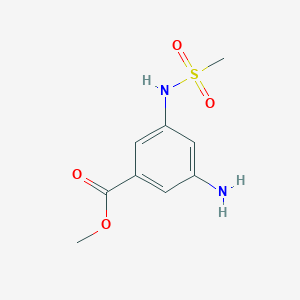
Methyl 3-amino-5-(methylsulfonamido)benzoate
Cat. No. B8614450
M. Wt: 244.27 g/mol
InChI Key: VMEBKCRAQGFHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08410100B2
Procedure details


3-methylsulfonylamino-5-nitro-benzoic acid methyl ester (32 g; 0.12 mol) was suspended in methanol (500 ml), 4 g (5% w/w; 4 g) was added and the mixture was hydrogenated at 4-5 bar. The reaction mixture was subsequently filtered on a Celite pad and the filtrate concentrated. 23 g (0.08 mmol; 66% yield) of a yellow powder were obtained.
Quantity
32 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[C:6]([NH:13][S:14]([CH3:17])(=[O:16])=[O:15])[CH:5]=1>CO>[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:5]=[C:6]([NH:13][S:14]([CH3:17])(=[O:15])=[O:16])[CH:7]=[C:8]([NH2:10])[CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
32 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
4 g (5% w/w; 4 g) was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was subsequently filtered on a Celite pad
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
23 g (0.08 mmol; 66% yield) of a yellow powder were obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(C1=CC(=CC(=C1)NS(=O)(=O)C)N)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
